Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)-
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Overview
Description
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- is a complex organic compound with a unique structure that includes bromine, methoxy, and nitrobenzoyl functional groups
Preparation Methods
The synthesis of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- involves multiple steps and specific reaction conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate benzeneacetic acid derivative.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst.
Nitration: The nitrobenzoyl group is added through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine or nitro groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine, methoxy, and nitrobenzoyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- can be compared with similar compounds such as:
Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine and nitrobenzoyl groups, making it less reactive in certain chemical reactions.
Benzeneacetic acid, 2-bromo-4,5-dimethoxy-: This compound has additional methoxy groups, which can influence its reactivity and applications.
Benzeneacetic acid, 4-bromo-2-chloro-5-methyl-:
The uniqueness of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
194671-62-0 |
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Molecular Formula |
C16H12BrNO6 |
Molecular Weight |
394.17 g/mol |
IUPAC Name |
2-[5-bromo-4-methoxy-2-(4-nitrobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12BrNO6/c1-24-14-8-12(10(6-13(14)17)7-15(19)20)16(21)9-2-4-11(5-3-9)18(22)23/h2-6,8H,7H2,1H3,(H,19,20) |
InChI Key |
IBOZVEGXJOJRCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)Br |
Origin of Product |
United States |
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